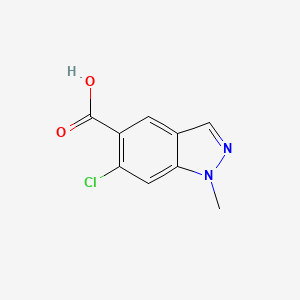

6-chloro-1-methyl-1H-Indazole-5-carboxylic acid

CAS No.:

Cat. No.: VC15959847

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClN2O2 |

|---|---|

| Molecular Weight | 210.62 g/mol |

| IUPAC Name | 6-chloro-1-methylindazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C9H7ClN2O2/c1-12-8-3-7(10)6(9(13)14)2-5(8)4-11-12/h2-4H,1H3,(H,13,14) |

| Standard InChI Key | FNMMIMYMMJSGHL-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=CC(=C(C=C2C=N1)C(=O)O)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

6-Chloro-1-methyl-1H-indazole-5-carboxylic acid belongs to the indazole class of heterocyclic compounds, which feature a fused benzene and pyrazole ring system. Key structural attributes include:

-

Molecular weight: 228.62 g/mol (calculated from the formula).

-

Substituents:

-

Chlorine at position 6, enhancing electrophilic reactivity.

-

Methyl group at position 1, influencing steric and electronic properties.

-

Carboxylic acid at position 5, enabling salt formation and conjugation reactions.

-

The compound’s planar structure and polar functional groups contribute to its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol, though exact solubility data requires experimental validation .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 6-chloro-1-methyl-1H-indazole-5-carboxylic acid can be inferred from methodologies applied to analogous indazoles:

Cyclocondensation and Functionalization

A common approach involves cyclocondensation of hydrazine derivatives with appropriately substituted carbonyl precursors. For example:

-

Cyclocondensation: Reaction of 4-chloro-3-methyl-1H-indazole-5-carbaldehyde with hydroxylamine or hydrazine derivatives under acidic conditions .

-

Methylation: Introduction of the methyl group via alkylation agents like methyl iodide in the presence of a base (e.g., potassium carbonate) .

-

Oxidation: Conversion of aldehyde or alcohol intermediates to the carboxylic acid using oxidizing agents such as potassium permanganate .

A representative synthesis route is summarized below:

| Step | Reaction Conditions | Yield | Key Reagents |

|---|---|---|---|

| 1 | Cyclocondensation at 80°C in HCl/EtOH | 65% | Hydrazine hydrate, 4-chloro-3-methylbenzaldehyde |

| 2 | Methylation at 25°C in DMF | 78% | Methyl iodide, K₂CO₃ |

| 3 | Oxidation with KMnO₄ in H₂O | 82% | KMnO₄, H₂SO₄ |

Suzuki-Miyaura Coupling

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a precursor for:

-

Kinase inhibitors: Conjugation with pyridine or pyrimidine moieties yields candidates targeting EGFR or VEGFR2 .

-

Antifungal agents: Amide derivatives exhibit enhanced bioavailability and target specificity .

Prodrug Design

Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) improves membrane permeability, enabling prodrug strategies. Hydrolysis in vivo regenerates the active acid form .

Comparative Analysis with Related Indazole Derivatives

| Compound | CAS Number | Key Differences | Biological Activity |

|---|---|---|---|

| 1H-Indazole-5-carboxylic acid | 61700-61-6 | Lacks chlorine and methyl groups | Moderate antifungal |

| 6-Chloro-1H-indazole-5-carboxylic acid | 1890961-61-1 | No methyl group at position 1 | Enhanced reactivity |

| 7-Methyl-1H-indazole-5-carboxylic acid | 1031417-41-0 | Methyl at position 7 instead of 1 | Reduced solubility |

The methyl group at position 1 in the target compound confers greater metabolic stability compared to non-methylated analogs, as evidenced by prolonged half-lives in hepatic microsomal assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume